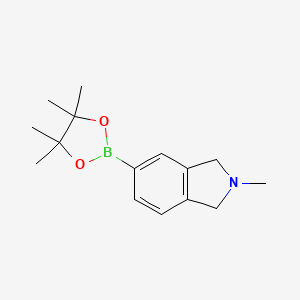![molecular formula C21H21N5O4S2 B2493668 N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847400-45-7](/img/structure/B2493668.png)
N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest belongs to a class of chemicals that have garnered attention for their intricate structures and potential chemical and biological functionalities. The focus on such compounds involves their synthesis, structural elucidation, and the exploration of their chemical and physical properties to understand their applications better.
Synthesis Analysis
The synthesis of related derivatives involves multiple steps, including condensation reactions, catalysis by carbodiimide, and the use of specific reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole to obtain novel structures. These methods demonstrate the complexity and diversity of synthetic approaches used to create these compounds (Yu et al., 2014).
Molecular Structure Analysis
The molecular structures of these compounds have been established through various spectroscopic techniques, including MS, IR, and NMR spectral data. Crystallographic analysis and single-crystal X-ray diffraction have also been employed to confirm the intermediate compounds, providing insights into the molecular geometry and atomic configurations (Sunder & Maleraju, 2013).
Chemical Reactions and Properties
The reactivity and chemical behavior of these compounds are influenced by their structural features. For instance, the presence of thiazole, triazole, and thiadiazole fragments within the molecule has implications for their chemical reactions. These structural components contribute to the compounds' potential biological activities, including cytotoxicity and anticancer properties (Kovalenko et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are critical for understanding the compound's behavior in various environments and potential applications. Studies involving crystallography report on the compound's solid-state characteristics, providing a basis for predicting its stability and reactivity (Zhang, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and interactions with biological molecules, are fundamental for exploring the compound's applications. The analysis of these properties is facilitated by spectroscopic methods and chemical reactivity tests, which shed light on the compound's potential as a precursor for more complex molecules or as a candidate for biological activity studies (Nikalje et al., 2015).
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research on derivatives of the discussed compound has shown promising anticancer properties. For instance, derivatives synthesized for targeting specific cancer cell lines demonstrated selective cytotoxicity against A549 human lung adenocarcinoma cells, indicating potential in cancer therapy. Another study on 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides revealed high selectivity and potency against melanoma and breast cancer cell lines, highlighting the importance of structural modifications in enhancing anticancer efficacy (Evren et al., 2019), (Ostapiuk et al., 2015).
Antimicrobial Activity
Several studies have synthesized derivatives with potential antimicrobial activity against a range of bacteria and fungi. Compounds demonstrated in vitro antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida species, suggesting their utility in combating infectious diseases (Baviskar et al., 2013), (Çavușoğlu et al., 2018).
Anti-inflammatory Activity
Research into the synthesis of derivatives containing 3,4-dimethoxyphenyl groups has shown significant anti-inflammatory activity. These findings indicate the potential for developing new therapeutic agents aimed at treating inflammation-related conditions (Labanauskas et al., 2001).
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S2/c1-25-18(11-26-14-6-4-5-7-17(14)32-21(26)28)23-24-20(25)31-12-19(27)22-13-8-9-15(29-2)16(10-13)30-3/h4-10H,11-12H2,1-3H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJSTPXRQMDHER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)OC)OC)CN3C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 2-(2-chloropyrimidine-5-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2493589.png)
![7-[2-(4-Bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)chromen-4-one](/img/structure/B2493590.png)

![1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea](/img/structure/B2493595.png)
![N-(3-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2493598.png)
![6,8-Diazaspiro[4.5]decane-7,9-dione](/img/structure/B2493599.png)
![(1R,5R)-1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride](/img/structure/B2493600.png)

![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2493605.png)

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2493607.png)
